Phenazine-1,6-dicarboxylic acid
Description
Historical Context of Phenazine-1,6-dicarboxylic Acid Discovery and Initial Characterization
The study of phenazine (B1670421) compounds dates back to the mid-19th century, with the parent compound, phenazine, being an early subject of organic chemistry. wikipedia.org However, the discovery and characterization of naturally occurring phenazines, including PDC, came much later with the advent of modern analytical techniques. Early research in the 1970s established that phenazines are derived from the shikimic acid pathway, with two molecules of chorismic acid condensing to form the basic phenazine tricycle. nih.govnih.gov It was initially believed that PDC was the first phenazine formed, from which other derivatives were synthesized. nih.gov
Initial characterization of PDC involved its isolation from various bacterial species, primarily from the genus Streptomyces. nih.govumaryland.edu These early studies focused on determining its chemical structure, which consists of a phenazine core with carboxylic acid groups at the 1 and 6 positions. nih.gov Its physical and chemical properties, such as its yellow crystalline appearance and limited solubility in alcohol, were also documented. wikipedia.org The development of techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were instrumental in confirming the structure and understanding the chemical nature of PDC.
Significance of this compound as a Biosynthetic Hub for Diverse Phenazine Natural Products
This compound holds a pivotal position in the biosynthesis of a multitude of phenazine natural products, particularly in Streptomyces species. researchgate.netacs.org It serves as a key branchpoint intermediate, from which a variety of structurally diverse and biologically active phenazines are derived. asm.org The biosynthesis of PDC itself originates from the shikimate pathway, a central metabolic route in bacteria and plants. acs.orgnih.gov
The core biosynthetic pathway leading to PDC involves a conserved set of enzymes encoded by the phz gene cluster. nih.govnih.gov Key steps include the conversion of chorismic acid to 2-amino-2-desoxyisochorismic acid (ADIC) by the enzyme PhzE, followed by the action of PhzD to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.gov Two molecules of a DHHA derivative then condense to form the phenazine tricycle. mdpi.com While Pseudomonas species primarily produce phenazine-1-carboxylic acid (PCA), many other bacteria, including Streptomyces, synthesize PDC as the initial phenazine core structure. researchgate.netelifesciences.org
From PDC, a cascade of enzymatic modifications can occur, leading to a wide range of phenazine derivatives with diverse biological activities. These modifications can include decarboxylation, hydroxylation, methylation, and amidation, among others. For instance, PDC is a known precursor for compounds like lomofungin (B608627) and the saphenamycins. acs.orgcardiff.ac.uk The specific set of modifying enzymes present in a particular bacterial strain determines the final phenazine products it can produce. nih.gov
| Enzyme | Gene | Function in Biosynthesis | Reference |
|---|---|---|---|
| PhzE | phzE | Catalyzes the conversion of chorismate to 2-amino-2-desoxyisochorismic acid (ADIC). | nih.govmdpi.com |
| PhzD | phzD | Converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). | nih.gov |
| PhzA/B | phzA/B | Catalyzes the formation of the tricyclic phenazine core from DHHA derivatives. | nih.gov |
| PhzG | phzG | A flavin-dependent oxidase involved in the final aromatization step to form the phenazine ring. | acs.orgiucr.org |
| PhzF' | phzF' | A protein identified in Streptomyces involved in the selective biosynthesis of PDC over PCA. | acs.org |
Contemporary Research Landscape and Emerging Themes for this compound
The contemporary research landscape for this compound is dynamic and expanding into new scientific territories. While its role in microbial ecology and as a precursor for antibiotics remains a strong focus, several emerging themes are shaping the future of PDC research.
One significant area of interest is in metabolic engineering and synthetic biology . Researchers are actively working to enhance the production of PDC in microbial hosts like Streptomyces coelicolor. researchgate.netacs.org By manipulating the biosynthetic gene clusters and optimizing fermentation conditions, scientists have achieved significantly higher yields of PDC. researchgate.netacs.org This increased production capacity opens the door for the industrial-scale synthesis of PDC and its derivatives for various applications.
Another emerging theme is the exploration of the biological activities of PDC itself and its derivatives. While historically viewed primarily as a biosynthetic intermediate, recent studies have investigated its potential antibacterial and other pharmacological properties. nih.govresearchgate.net Furthermore, the unique redox properties of the phenazine core have led to investigations into the use of PDC and its amides as redox-responsive molecular switches and in the development of novel materials. nih.gov
The biomimetic synthesis of PDC is also a growing area of research. researchgate.net By mimicking the proposed biosynthetic pathway, chemists are developing efficient and environmentally friendly methods for the chemical synthesis of PDC, which can complement microbial production methods. researchgate.net
Evolution of Academic Research Perspectives on this compound
Academic research perspectives on this compound have evolved significantly over time. Initially, the focus was on its fundamental role as a secondary metabolite and a key intermediate in the biosynthesis of other phenazine antibiotics. nih.govacs.org Early studies were largely descriptive, concentrating on the isolation, structural elucidation, and biosynthetic pathway of this natural product.
Over the past few decades, the perspective has shifted towards a more functional and application-oriented approach. The advent of molecular biology and genetic engineering has allowed for a deeper understanding of the enzymes and genes involved in PDC biosynthesis, enabling the manipulation of these pathways for enhanced production. researchgate.netacs.org This has transformed the view of PDC from a mere scientific curiosity to a valuable platform chemical for the synthesis of a wide range of compounds.
Furthermore, the growing appreciation for the chemical and physical properties of the phenazine scaffold has broadened the research scope beyond its biological context. The exploration of PDC in materials science and as a molecular switch exemplifies this shift. nih.gov The current perspective embraces the multifaceted nature of this compound, recognizing its importance in fundamental biochemistry, its potential for biotechnological applications, and its utility in the design of novel functional molecules.
| Era | Key Research Focus | Significant Findings | Reference |
|---|---|---|---|
| Early 1970s | Biosynthetic Origins | Established the origin of phenazines from the shikimic acid pathway and the condensation of two chorismic acid molecules. Proposed PDC as the initial phenazine product. | nih.govnih.gov |
| 1980s - 1990s | Isolation and Structural Elucidation | Isolation of PDC from various Streptomyces strains and confirmation of its chemical structure using advanced analytical techniques. | nih.govacs.org |
| 2000s | Genetic and Enzymatic Characterization | Identification and functional analysis of the phz gene cluster responsible for phenazine biosynthesis, including the key enzymes involved in PDC formation. | acs.orgnih.govasm.org |
| 2010s - Present | Metabolic Engineering and Emerging Applications | Enhanced production of PDC in engineered microbial hosts. Exploration of PDC's own biological activities and its potential in materials science and as a molecular switch. | researchgate.netacs.orgnih.govnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
phenazine-1,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJALVONLCNWZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178014 | |
| Record name | Phenazine-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23462-25-1 | |
| Record name | 1,6-Phenazinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23462-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenazine-1,6-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenazine-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Engineering of Phenazine 1,6 Dicarboxylic Acid
Elucidation of Biosynthetic Pathways to Phenazine-1,6-dicarboxylic Acid
The biosynthesis of PDC is a complex process that originates from primary metabolism and involves a series of enzymatic transformations to construct the characteristic tricyclic phenazine (B1670421) core. acs.org
Origin from the Shikimate Pathway Precursors
The biosynthesis of phenazines, including PDC, is intrinsically linked to the shikimate pathway. acs.orgnih.govresearchgate.net The journey begins with the condensation of erythrose 4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP), key intermediates of primary metabolism, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). acs.orgresearchgate.net This reaction effectively channels carbon flux from central metabolism into the shikimate pathway. The pathway proceeds through several steps to yield chorismic acid, which serves as a critical branch-point intermediate. acs.orgacs.orgnih.gov It is from chorismic acid that two molecules are ultimately condensed to form the foundational phenazine structure. researchgate.netnih.gov
Identification and Characterization of Biosynthetic Intermediates (e.g., Hexahydrothis compound, Trans-2,3-dihydro-3-hydroxyanthranilic acid)
The conversion of chorismic acid to the phenazine core involves several key, and often unstable, intermediates. One of the first committed steps is the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). acs.orgacs.org This intermediate is then transformed into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), which is considered the last stable intermediate in the pathway leading to the phenazine core. acs.orgresearchgate.netnih.gov
Two molecules of a DHHA-derived intermediate, 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), then undergo condensation. acs.orgnih.gov This dimerization is thought to initially form a transient tricyclic intermediate, which was identified through HPLC-coupled NMR spectroscopy as a hexahydrothis compound (HHPDC) isomer. nih.govcore.ac.uk This HHPDC intermediate is unstable and proceeds through further transformations to yield the final phenazine products. nih.gov
Enzymatic Transformations and Reaction Mechanisms Leading to the Phenazine Core
The formation of the phenazine core is a sophisticated enzymatic cascade. Following the synthesis of DHHA, the enzyme PhzF, an isomerase, converts DHHA into the reactive ketone AOCHC. acs.orgnih.gov The subsequent dimerization of two AOCHC molecules can occur spontaneously, but is also believed to be catalyzed by a heterodimer of PhzA and PhzB, leading to the formation of HHPDC. core.ac.uk
HHPDC is unstable and can undergo rapid, uncatalyzed oxidative decarboxylation to form tetrahydrophenazine-1-carboxylic acid (THPCA). nih.gov The final aromatization steps to produce the stable phenazine ring are catalyzed by the FMN-dependent oxidase, PhzG. acs.orgnih.gov This enzyme is promiscuous and can act on various dihydro-phenazine intermediates, leading to the formation of either phenazine-1-carboxylic acid (PCA) or this compound (PDC). nih.gov The relative activities of the Phz enzymes, rather than their specificities, appear to determine the final ratio of PCA to PDC in different organisms. nih.gov
Genetic Regulation of this compound Biosynthesis
The production of PDC is tightly regulated at the genetic level, involving a dedicated gene cluster and modulation by cell-density dependent signaling systems.
Functional Characterization of Genes Encoding Biosynthetic Enzymes (e.g., PhzA, PhzB, PhzD, PhzE, PhzF, PhzG)
The biosynthesis of phenazines is encoded by a conserved set of genes, typically organized in an operon referred to as the phz operon. acs.orgnih.govgeneseo.edu Five of these genes, phzB, phzD, phzE, phzF, and phzG, are considered the core biosynthetic genes essential for producing the basic phenazine structure. nih.gov
PhzE , an anthranilate synthase homolog, catalyzes the conversion of chorismic acid to ADIC. nih.gov
PhzD , an isochorismatase, is responsible for converting ADIC to DHHA. nih.gov
PhzF acts as an isomerase, converting DHHA to the reactive intermediate AOCHC. nih.govasm.org
PhzA and PhzB are homologous proteins that can form a heterodimer. core.ac.uknih.gov While not always essential, their presence significantly enhances the efficiency of phenazine production. acs.org It is proposed that the PhzA/B complex catalyzes the dimerization of AOCHC to form the tricyclic HHPDC. core.ac.uk Interestingly, the presence or absence of phzA seems to be a key factor distinguishing pathways that produce only PCA from those that can also produce PDC. asm.orgnih.gov Inactivation of phzA in Pseudomonas species has been shown to lead to the accumulation of PDC. nih.gov
PhzG is an FMN-dependent oxidase that catalyzes the final aromatization steps, converting dihydrophenazine intermediates to the stable phenazine products. acs.orgnih.gov
Table 1: Functions of Key Biosynthetic Genes in this compound Production
| Gene | Encoded Enzyme | Function in Biosynthesis |
|---|---|---|
| PhzE | Anthranilate synthase homolog | Converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). nih.gov |
| PhzD | Isochorismatase | Converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.gov |
| PhzF | Isomerase | Converts DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). nih.govasm.org |
| PhzA/PhzB | Heterodimeric complex | Catalyzes the dimerization of AOCHC to form hexahydrothis compound (HHPDC); enhances production efficiency. acs.orgcore.ac.ukphzA may act as a switch influencing the PCA/PDC ratio. nih.gov |
| PhzG | FMN-dependent oxidase | Catalyzes the final aromatization of dihydrophenazine intermediates to form PDC and PCA. acs.orgnih.gov |
Role of Quorum Sensing Systems in Modulating this compound Production
The production of phenazines, including PDC, is often regulated by quorum sensing (QS), a cell-density dependent communication system. nih.govnih.govnih.gov Bacteria use QS to coordinate gene expression across a population by producing and detecting small signaling molecules called autoinducers. mdpi.comyoutube.com
In many Pseudomonas species, which are prolific phenazine producers, the LasI/R and RhlI/R quorum sensing systems are well-documented to control the expression of the phz gene clusters. nih.govnih.gov These systems create a hierarchical cascade where the production of phenazines is initiated once the bacterial population reaches a certain density. nih.gov For instance, in some Pseudomonas strains, a small amount of phenazine-1-carboxylic acid (PCA) produced by one phz gene cluster can act as a signaling molecule itself, inducing its own expression and activating a second phz cluster. nih.gov This intricate feedback loop allows the bacteria to fine-tune the amount of phenazine produced in response to environmental cues. nih.gov The regulation by QS ensures that the energetically costly production of secondary metabolites like phenazines is timed appropriately for maximum benefit, such as in biofilm formation or during interactions with other organisms. nih.govnih.gov
Regulatory Networks and Signal Transduction Pathways Governing this compound Synthesis
The production of phenazines, including PDC, is governed by complex regulatory networks that allow microorganisms to fine-tune secondary metabolite synthesis in response to environmental and cellular cues. In Pseudomonas species, which are often engineered to produce PDC, the GacS/GacA two-component system is a global activator of secondary metabolism, including phenazine production. nih.govnih.govresearchgate.net This system significantly influences the expression of the phenazine biosynthetic genes; a mutation in the gacA gene leads to a marked downregulation of these genes. nih.govnih.govresearchgate.net
The Gac system's regulatory cascade often involves small non-coding RNAs (like RsmX, RsmY, and RsmZ) which, in turn, control translational repressor proteins such as RsmA and RsmE. nih.gov In Pseudomonas chlororaphis, overexpression of rsmE has been shown to decrease phenazine production. nih.govfrontiersin.org Furthermore, specific genes within the phenazine biosynthesis operon itself play regulatory roles. In Pseudomonas chlororaphis HT66, real-time PCR analysis has indicated that the genes phzA, phzB, and phzG are directly or indirectly involved in regulating PDC production, with phzA exerting the most significant regulatory influence. nih.gov The protease Lon has also been identified as a negative regulator of phenazine synthesis. frontiersin.org This intricate web of global and pathway-specific regulators creates a tightly controlled system for phenazine biosynthesis.
Comparative Biosynthesis Across Microbial Genera
All naturally produced phenazine compounds are derived from two primary precursors: phenazine-1-carboxylic acid (PCA) or this compound (PDC). researchgate.netnih.govresearchgate.net The specific precursor utilized is a major differentiating factor between microbial producers, with Streptomyces species typically producing PDC and Pseudomonas species naturally synthesizing PCA. acs.orgresearchgate.netnih.gov
This compound Production in Streptomyces Spp.
Streptomyces species are the primary natural producers of highly substituted phenazines, which are synthesized from the key intermediate, this compound (PDC). acs.orgfigshare.com This distinguishes them from Pseudomonas strains that typically produce simpler PCA derivatives. acs.org Researchers have successfully identified a PDC biosynthetic gene cluster (BGC) from Streptomyces lomondensis S015. acs.orgfigshare.com Within this cluster, a crucial hypothetical protein, designated PhzF', was identified and characterized. acs.org Gene deletion and enzymatic reaction studies have demonstrated that PhzF' is essential for the selective biosynthesis of PDC, modulating the ratio of PDC to PCA production. acs.org
Leveraging this knowledge, Streptomyces coelicolor M1152 has been developed as a chassis for efficient PDC production. acs.org Through various metabolic engineering strategies, including the reconstruction of synthetic gene clusters and overexpression of efflux pumps, significant yields have been achieved. acs.orgresearchgate.net In one study, an engineered S. coelicolor M1152 strain produced 259.6 mg/L of PDC in a mineral medium with xylan (B1165943) as the carbon source, where PCA was almost undetectable. acs.org In a richer R5 medium, the same strain achieved a PDC production of 1165.8 mg/L, with PDC constituting 99.3% of the total phenazines produced. acs.orgfigshare.com
Engineering this compound Production in Pseudomonas Spp.
While Pseudomonas species are prolific producers of phenazines, their natural biosynthetic pathway is geared towards phenazine-1-carboxylic acid (PCA), not PDC. researchgate.netnih.gov However, through targeted genetic engineering, these bacteria have been successfully repurposed for PDC synthesis. nih.govnih.gov A key discovery was the role of the phzA gene, which is present in PCA-producing Pseudomonas but absent in PDC-producing Streptomyces. researchgate.netnih.gov
Inactivation of the phzA gene in Pseudomonas chlororaphis HT66 caused the strain to accumulate a new compound, which was identified as PDC. nih.gov This finding established phzA as a "shunt switch" that dictates whether the biosynthetic pathway terminates at PCA or PDC. nih.gov Another successful strategy involved heterologous gene expression. By replacing the native phzG gene in P. chlororaphis with its counterpart, lphzG, from Streptomyces lomondensis, researchers were able to construct a PDC-producing Pseudomonas strain. nih.govacs.org Further refinement was achieved by introducing the Streptomyces isozyme PhzF' into Pseudomonas, which enabled the directed biosynthesis of PDC with barely detectable levels of PCA byproducts. acs.org
Metabolic Engineering Strategies for Enhanced this compound Production
To maximize the output of PDC from microbial factories, scientists employ a range of metabolic engineering techniques. These strategies focus on optimizing the flow of metabolites through the biosynthetic pathway and developing robust, high-yield production strains.
Gene Knockout and Overexpression Studies for Metabolic Flux Optimization
Optimizing the metabolic flux towards PDC involves both the removal of competing pathways and the amplification of desired ones through gene knockout and overexpression.
Development of Engineered Microbial Strains for High-Yield this compound Synthesis
The culmination of metabolic engineering efforts is the creation of specialized microbial strains capable of producing PDC at industrially relevant quantities. Both Streptomyces and Pseudomonas have been successfully engineered for this purpose.
In the Streptomyces genus, Streptomyces coelicolor M1152 has emerged as a potent chassis. By introducing the PDC biosynthetic gene cluster from S. lomondensis and applying further engineering, researchers have achieved PDC titers as high as 1165.8 mg/L in optimized R5 medium. acs.orgresearchgate.netfigshare.com This demonstrates the high potential of Streptomyces as a platform for producing PDC and its complex derivatives. acs.org
Significant success has also been achieved by engineering Pseudomonas species. The strain Pseudomonas chlororaphis P3 has been systematically engineered through a combination of multi-gene knockouts and the co-overexpression of key biosynthetic genes, including the crucial aphzF' from Streptomyces. This engineered strain achieved a remarkable PDC production of 6,447.05 mg/L with a productivity of 89.54 mg/L·h in KB medium. Furthermore, when utilizing crude glycerol, a renewable feedstock, the strain produced 5,584.35 mg/L of PDC, demonstrating economic viability. acs.org Other notable engineered strains include P. chlororaphis HT66ΔphzA, which established the principle of using a phzA knockout, and P. chlororaphis GP72AN, which successfully incorporated the lphzG gene from S. lomondensis. nih.govnih.govacs.org
Table 1: Key Genes in this compound Biosynthesis and Engineering
| Gene | Organism of Origin | Function in PDC Synthesis | Reference |
|---|---|---|---|
| phzA | Pseudomonas spp. | Acts as a "shunt switch." Its presence leads to PCA. Its knockout in Pseudomonas redirects biosynthesis to PDC. | nih.gov |
| PhzF' | Streptomyces lomondensis | An isozyme essential for the selective biosynthesis of PDC over PCA. Heterologous expression in Pseudomonas directs production to PDC. | acs.org |
| phzG | P. chlororaphis / S. lomondensis | Final enzyme in the pathway. Replacing P. chlororaphis phzG with S. lomondensis lphzG enables PDC production in the engineered Pseudomonas. | nih.govacs.org |
| aroE, phzE, phzC | Pseudomonas / Streptomyces | Key enzymes in the shikimate and phenazine pathways. Overexpression increases the metabolic flux towards PDC. | nih.gov |
| gacA/gacS | Pseudomonas spp. | Global regulatory system. Positively regulates the entire phenazine biosynthetic gene cluster. | nih.govnih.gov |
| rsmE, lon | Pseudomonas spp. | Negative regulators. Their knockout can lead to increased phenazine yields. | frontiersin.orgnih.gov |
Table 2: Examples of Engineered Strains for High-Yield PDC Production
| Strain | Host Organism | Engineering Strategy | Max. PDC Titer (mg/L) | Reference |
|---|---|---|---|---|
| Engineered M1152 | Streptomyces coelicolor | Heterologous expression of S. lomondensis BGC, efflux pump overexpression, fermentation optimization. | 1165.8 | acs.orgfigshare.com |
| Engineered P3 | Pseudomonas chlororaphis | Multi-gene knockout; Co-overexpression of aroE, phzE, phzC, aphzF'. | 6447.05 | acs.org |
| HT66ΔphzA | Pseudomonas chlororaphis | Knockout of the phzA gene. | Substantial accumulation reported | nih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | PDC |
| Phenazine-1-carboxylic acid | PCA |
| Chorismic acid | |
| Xylan |
Optimization of Fermentation Parameters for Industrial-Scale this compound Bioproduction
The transition from laboratory-scale experiments to industrial-scale manufacturing of this compound (PDC) necessitates a thorough optimization of fermentation parameters. Achieving high-titer, high-yield, and high-productivity bioprocesses is critical for economic viability. Research efforts have focused on refining medium composition, carbon sources, and cultivation strategies for genetically engineered strains of both Pseudomonas and Streptomyces.
Systematic metabolic engineering and synthetic regulation have been successfully applied to improve PDC production. nih.gov In one notable study using an engineered Pseudomonas chlororaphis P3 strain, researchers achieved directed biosynthesis of PDC, minimizing the production of the common by-product phenazine-1-carboxylic acid (PCA). nih.gov Through scale-up cultivation in King's B (KB) medium, the engineered strain produced a PDC titer of 6,447.05 mg/L, with PDC accounting for 99.68% of the total phenazines produced. nih.gov The productivity in this setup reached 89.54 mg/L·h. nih.gov
A significant advancement for industrial application is the utilization of renewable and low-cost feedstocks. The same engineered P. chlororaphis P3 strain was evaluated for its ability to produce PDC from crude glycerol, a major byproduct of the biodiesel industry. nih.gov This approach not only presents a sustainable production route but also proved to be highly efficient. nih.gov In a glycerol-based medium, the PDC production reached 5,584.35 mg/L, representing 99.43% of the total phenazines, with a superior productivity of 108.32 mg/L·h. nih.gov This demonstrates the potential of using engineered Pseudomonas as a robust platform for industrial PDC synthesis from renewable resources. nih.gov
Similarly, significant progress has been made in optimizing PDC production in Streptomyces coelicolor. figshare.comacs.org Following metabolic engineering strategies, including the characterization and use of a hypothetical protein designated PhzF' for selective PDC biosynthesis, researchers focused on optimizing the culture medium. figshare.comacs.org In a mineral medium utilizing xylan as the sole carbon source, the engineered S. coelicolor M1152 produced 259.6 mg/L of PDC with barely detectable levels of PCA. figshare.comacs.org When cultivated in the richer R5 medium, the same strain achieved a PDC titer of 1165.8 mg/L, the highest reported in that medium at the time. figshare.comacs.org In this optimized condition, the ratio of PDC to total phenazines reached an exceptional 99.3%. figshare.comacs.org
These studies highlight that optimizing fermentation parameters, particularly the choice of microbial chassis, medium composition, and carbon source, is a critical step in developing a commercially feasible bioprocess for this compound.
Interactive Data Tables
Table 1: Optimized PDC Fermentation in Engineered Pseudomonas chlororaphis P3
| Key Genetic Modifications | Fermentation Medium | Max PDC Titer (mg/L) | PDC Proportion (%) | Productivity (mg/L·h) | Source |
| Multi-knockout strain with co-overexpression of aroE, phzE, phzC, and aphzF' | King's B (KB) | 6,447.05 | 99.68 | 89.54 | nih.gov |
| Multi-knockout strain with co-overexpression of aroE, phzE, phzC, and aphzF' | Crude Glycerol Medium | 5,584.35 | 99.43 | 108.32 | nih.gov |
Table 2: Optimized PDC Fermentation in Engineered Streptomyces coelicolor M1152
| Key Genetic Modifications | Fermentation Medium | Max PDC Titer (mg/L) | PDC Proportion (%) | Source |
| Introduction of PDC biosynthetic gene cluster (BGC) from S. lomondensis S015 | Mineral Medium with Xylan | 259.6 | >99 | figshare.comacs.org |
| Introduction of PDC biosynthetic gene cluster (BGC) from S. lomondensis S015 | R5 Medium | 1165.8 | 99.3 | figshare.comacs.org |
Advanced Synthetic Methodologies and Derivatization Strategies for Phenazine 1,6 Dicarboxylic Acid
Chemical Synthesis of the Phenazine-1,6-dicarboxylic Acid Core Structure
The construction of the tricyclic phenazine (B1670421) ring system of PDC can be achieved through several synthetic routes, including oxidative cyclization, condensation reactions, and biomimetic approaches.
Oxidative Cyclization Reactions in Phenazine Ring Construction
Oxidative cyclization is a powerful strategy in the synthesis of phenazine-based natural products. nih.gov This approach often involves the formation of new carbon-nitrogen bonds through redox chemistry. In the context of PDC synthesis, a biomimetic approach has been reported where a 2-aminocyclohexanone (B1594113) derivative undergoes dimerization and subsequent oxidation in the air to form a tetrasubstituted pyrazine (B50134). thieme-connect.com Further oxidation and saponification of this intermediate yield the final this compound. thieme-connect.com This method highlights the efficiency of air as an oxidant in the final aromatization step to the phenazine core. thieme-connect.com
Another example involves the chemical oxidation of a tricycle intermediate using aqueous sodium hypochlorite (B82951) (NaOCl) to achieve the phenazine ring system. researchgate.net These oxidative methods are crucial for the aromatization step, which is a key transformation in the synthesis of the stable phenazine core. researchgate.net
Condensation and Ring Closure Methodologies
Condensation reactions are fundamental to the assembly of the phenazine core. A key strategy involves the reaction of an aniline (B41778) derivative with a substituted nitrobenzoic acid. For instance, the synthesis of a phenazine-1-carboxylic acid intermediate, a close structural relative of PDC, was achieved through the reaction of aniline and 2-bromo-3-nitro-benzoic acid. mdpi.com The resulting 3-nitro-2-(phenylamino)benzoic acid can then undergo a reductive cyclization. mdpi.com Treatment of this intermediate with sodium borohydride (B1222165) (NaBH4) in a sodium hydroxide (B78521) solution leads to the formation of the phenazine carboxylic acid sodium salt upon heating. mdpi.com This general strategy of condensing an ortho-diamine equivalent with an ortho-quinone or a precursor thereof is a classic and effective method for constructing the pyrazine ring of the phenazine system.
The biosynthesis of phenazines provides a blueprint for these condensation strategies. It involves the spontaneous dimerization of a highly reactive aminoketone intermediate, 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). nih.gov This self-condensation, a diagonal-symmetrical pairing, is a central step in forming the initial tricycle, which then aromatizes to the phenazine core. nih.gov
Biomimetic Synthesis Approaches to this compound
Biomimetic synthesis aims to replicate nature's synthetic strategies in the laboratory. The biosynthesis of PDC is believed to proceed from two molecules of chorismic acid, via intermediates like 2-amino-2-desoxyisochorismic acid (ADIC) and trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). thieme-connect.com A successful biomimetic synthesis of PDC has been reported that draws inspiration from this pathway. thieme-connect.comthieme-connect.com
This approach utilized a protected 2-aminocyclohexanone derivative as a stable precursor to the reactive biosynthetic intermediate. thieme-connect.com Upon deprotection, this compound underwent a spontaneous dimerization and subsequent air oxidation to form a dihydropyrazine (B8608421) intermediate. thieme-connect.com Further oxidation and hydrolysis of the ester groups yielded this compound. thieme-connect.comthieme-connect.com Notably, this dimerization and oxidation sequence occurs at ambient temperature without the need for enzymatic catalysts, offering insights into the fundamental chemical reactivity that underpins the biosynthesis of phenazines. thieme-connect.com
Strategic Derivatization and Functionalization of this compound
The carboxylic acid groups and the aromatic core of this compound provide reactive sites for further chemical modification, allowing for the creation of a diverse range of derivatives.
Modification at the Carboxylic Acid Moieties (e.g., Esterification, Amidation)
The two carboxylic acid groups on the PDC scaffold are prime targets for modification.
Esterification: The carboxylic acids can be readily converted to their corresponding esters. For instance, treatment of phenazine-1-carboxylic acid with anhydrous ethanol (B145695) in the presence of concentrated sulfuric acid results in the formation of the ethyl ester. mdpi.com Similarly, this compound can be converted to its dimethyl ester. echemi.comchemsrc.com This transformation is not only a method for protecting the carboxylic acid groups but also for increasing the solubility of the compound in organic solvents, which can be advantageous for subsequent reactions.
Amidation: The carboxylic acid moieties can also be transformed into amides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents, followed by reaction with an amine. For example, a series of phenazine-1-carboxylic piperazine (B1678402) derivatives were synthesized by introducing a piperazine substructure into phenazine-1-carboxylic acid. nih.gov This highlights the potential to create libraries of phenazine derivatives with varied biological activities through amidation. nih.gov Nanosized foldamers have also been constructed using phenazine-1,6-dicarboxamide moieties. researchgate.net
Diversification of the Phenazine Aromatic Core through Substitution Reactions
While direct substitution on the electron-deficient phenazine ring can be challenging, the introduction of substituents onto the aromatic core is a key strategy for diversifying the properties of PDC derivatives. These modifications can influence the electronic properties, solubility, and biological activity of the resulting compounds.
In the broader context of phenazine chemistry, substitution reactions are often introduced at earlier stages of the synthesis, on the aniline or nitrobenzoic acid precursors. However, once the phenazine core is formed, further functionalization can be explored. For example, while not a direct substitution on PDC, the biosynthesis of various phenazine derivatives from phenazine-1-carboxylic acid (PCA), a close analog, demonstrates the potential for hydroxylation and other modifications on the phenazine ring. researchgate.netfrontiersin.org These natural derivatizations provide a roadmap for potential chemical modifications of the PDC core.
Synthesis of this compound Conjugates and Hybrid Molecules
The conjugation of this compound with other molecular entities represents a powerful strategy to develop hybrid molecules with novel functionalities. A key approach to achieving this is through the formation of amide bonds at the carboxylic acid positions, yielding phenazine-1,6-dicarboxamides. These derivatives have been explored as redox-responsive molecular switches, where the conformational changes of the molecule are controlled by the oxidation state of the phenazine core. researchgate.netresearchgate.net
The synthesis of these conjugates typically involves the conversion of the carboxylic acid groups to a more reactive species, such as an acyl chloride, followed by reaction with a desired amine. A representative synthetic route to a bis-amide conjugate is outlined below.
Scheme 1: Synthesis of a Phenazine-1,6-dicarboxamide Conjugate
This generalized scheme illustrates the common steps in forming dicarboxamide conjugates from this compound.
In a specific example, this compound has been coupled with amines to create complex structures that exhibit controlled folding and unfolding behavior based on the redox state of the phenazine ring system. researchgate.net The design of these molecules often incorporates intramolecular hydrogen bonding to stabilize specific conformations. For instance, the synthesis of a model bis-amide has been achieved, and its folded geometry was confirmed using advanced spectroscopic techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net
| Reactant 1 | Reactant 2 | Product | Key Characterization Method | Observed Property | Reference |
|---|---|---|---|---|---|
| Phenazine-1,6-diacyl chloride | Substituted Amine | Model bis-amide 6 | NOESY Spectroscopy | Confirmation of folded geometry through diagnostic proton interactions. | researchgate.net |
| Single unit model 12 (a phenazine-1,6-dicarboxamide) | - | - | X-ray Crystallography | Confirmed folded conformation in the solid state with π-stacking interactions. | researchgate.netresearchgate.net |
Chemo-Enzymatic Synthesis of this compound Derivatives
Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical synthesis, presents a promising avenue for the derivatization of this compound under mild and environmentally benign conditions. While direct enzymatic modifications of PDC are an emerging area of research, the principles can be inferred from studies on related phenazine carboxylic acids and other dicarboxylic acids. Key enzymatic transformations of interest include esterification and decarboxylation.
Enzymes such as lipases are known to catalyze esterification reactions. The challenge of performing esterification in an aqueous medium, where water is a byproduct, can be overcome using techniques like micellar enzymology. For instance, lipase-catalyzed esterification between various carboxylic acids and alcohols has been successfully demonstrated in an aqueous micellar medium, achieving high selectivity for primary alcohols. nih.gov This approach avoids the need for bulk organic solvents and can be integrated into one-pot, multi-step reaction sequences. nih.gov The application of such a system to PDC could yield a variety of mono- and di-ester derivatives.
| Enzyme Class | Reaction Type | Potential Substrate | Potential Product(s) | Key Advantages | Reference Principle |
|---|---|---|---|---|---|
| Lipase | Esterification | This compound and various alcohols | Mono- and di-esters of PDC | High selectivity, mild reaction conditions, potential for use in aqueous media. | nih.gov |
| Carboxylate Reductase (CAR) | Reduction | This compound | Phenazine-1,6-dicarbaldehyde | Selective reduction of carboxylic acids to aldehydes, operates under mild conditions. | mdpi.com |
| Phenazine-1-carboxylic acid decarboxylase (PhdA) like enzymes | Decarboxylation | This compound | Phenazine-1-carboxylic acid and Phenazine | High specificity for substrate, potential for regioselective decarboxylation. | researchgate.netnih.gov |
Another important class of enzymes is the carboxylate reductases (CARs), which can selectively reduce carboxylic acids to the corresponding aldehydes. mdpi.com This transformation is challenging to achieve with conventional chemical reagents, which often lead to over-reduction to the alcohol. CARs utilize ATP and NADPH as cofactors to facilitate this reduction under physiological conditions. mdpi.com The application of CARs to PDC could provide a direct route to phenazine-1,6-dicarbaldehyde, a valuable intermediate for further synthetic elaborations.
Furthermore, decarboxylase enzymes, such as the prenylated-FMN-dependent phenazine-1-carboxylic acid decarboxylase (PhdA), have been identified and characterized. researchgate.netnih.gov These enzymes catalyze the removal of a carboxyl group from the phenazine scaffold. While PhdA acts on phenazine-1-carboxylic acid, the discovery and engineering of similar enzymes could enable the regioselective mono- or di-decarboxylation of PDC to yield phenazine-1-carboxylic acid or the parent phenazine ring, respectively. This enzymatic approach offers a high degree of specificity that is often difficult to achieve through traditional chemical methods.
The integration of these enzymatic steps with chemical synthesis can lead to efficient and sustainable routes for a wide array of PDC derivatives. These chemo-enzymatic strategies hold significant potential for generating novel compounds with unique biological and material properties.
Structural Elucidation and Advanced Spectroscopic Characterization of Phenazine 1,6 Dicarboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of phenazine-1,6-dicarboxylic acid in solution. The inherent symmetry of the molecule simplifies its spectra, while a combination of one- and two-dimensional techniques allows for unambiguous assignment of all proton and carbon signals.
One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
The structure of this compound possesses C₂ᵥ symmetry, which dictates that pairs of protons and carbons are chemically equivalent. This results in a simpler NMR spectrum than would be expected for an unsymmetrical molecule with 14 carbons and 8 hydrogens. For instance, the proton and carbon at position 1 are equivalent to those at position 6, H-2 to H-7, H-3 to H-8, and H-4 to H-9.
¹H NMR: The proton NMR spectrum is expected to show distinct resonances for the aromatic protons. Current time information in Oslo, NO. The electron-withdrawing nature of the carboxyl groups and the nitrogen atoms in the phenazine (B1670421) ring would cause these protons to appear in the downfield region of the spectrum, typical for aromatic compounds.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. It would feature signals for the carboxylic acid carbons, the quaternary carbons of the phenazine skeleton, and the protonated aromatic carbons. A literature reference indicates that the ¹³C NMR spectrum has been recorded in trifluoroacetic acid-d (CF₃COOD). spectrabase.com
To assign these signals definitively, two-dimensional NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the protons within each aromatic ring system (e.g., between H-2 and H-3, and H-3 and H-4), confirming their connectivity. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This allows for the unambiguous assignment of each protonated carbon in the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically over 2-3 bonds) between protons and carbons. nih.gov This experiment would be instrumental in assigning the quaternary (non-protonated) carbons and, most importantly, confirming the position of the carboxylic acid groups by showing a correlation from protons on the aromatic ring (e.g., H-2 and H-4) to the carboxylic carbon (C-11 or C-12).
Advanced NMR Applications for Conformational and Configurational Analysis
While the core tricyclic phenazine system is rigid and planar, the two carboxylic acid groups possess rotational freedom around their single bond to the aromatic ring. Current time information in Oslo, NO. This conformational flexibility can be investigated using advanced NMR techniques. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can detect through-space interactions between protons. Such an experiment could reveal spatial proximities between the carboxylic acid protons and the nearby aromatic protons (e.g., H-2 and H-9), providing insights into the preferred orientation or dynamics of the carboxyl groups in solution.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The exact mass of this compound has been confirmed by multiple sources, which is fundamental for its definitive identification.
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₈N₂O₄ | spectrabase.com |
| Exact Mass | 268.048407 g/mol | spectrabase.com |
| Monoisotopic Mass | 268.04840674 Da |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) which is then fragmented, and the resulting product ions are analyzed. This process provides valuable information about the molecule's structure. For this compound, the protonated molecule [M+H]⁺ is used as the precursor ion. The fragmentation is typically achieved through Collision-Induced Dissociation (CID). The fragmentation patterns reveal characteristic losses associated with the carboxylic acid groups, further confirming the structure.
Table 2: MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Precursor Adduct | Fragmentation Mode | Major Product Ions (m/z) | Source |
|---|
The observed fragments correspond to sequential losses from the precursor ion. For example, the fragment at m/z 251.0452 likely corresponds to the loss of a water molecule (H₂O), and the fragment at m/z 223.0514 corresponds to the subsequent loss of carbon monoxide (CO), common fragmentation pathways for carboxylic acids.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
X-ray crystallographic analysis of this compound confirms its molecular architecture, which consists of a planar tricyclic aromatic system with carboxyl groups at the 1 and 6 positions. Current time information in Oslo, NO. The solid-state structure reveals a rigid and planar conformation characteristic of phenazine derivatives. Current time information in Oslo, NO.
The compound's structure has been determined as part of a protein-ligand complex (PDB ID: 3L2K), where it is bound to the enzyme PhzF. This provides precise data on the conformation of the molecule in a biologically relevant context. Crystallographic studies also show that the molecule participates in diverse supramolecular assemblies through extensive hydrogen bonding networks involving the carboxylic acid groups. Current time information in Oslo, NO. Furthermore, C-H⋯O interactions are crucial in defining the three-dimensional packing of the molecules in the crystal lattice. Current time information in Oslo, NO.
Table 3: Crystallographic Data Overview
| Parameter | Description | Source |
|---|---|---|
| Molecular Architecture | Planar tricyclic aromatic system. | Current time information in Oslo, NO. |
| Conformation | Rigid planar conformation of the phenazine core. | Current time information in Oslo, NO. |
| PDB Ligand Code | PXC (in complex with PhzF) |
Hyphenated Chromatographic-Spectroscopic Techniques for Complex Mixture Analysis (e.g., HPLC-UV/MS)
Hyphenated techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), are indispensable for the separation, detection, and identification of this compound from complex biological and chemical matrices. HPLC provides the high-resolution separation of the target analyte from other phenazines and metabolites, which is crucial given that phenazine-1-carboxylic acid (PCA) is often co-produced. nih.gov The separated components are then introduced into a mass spectrometer for sensitive detection and structural confirmation.
Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a commonly employed method. In this technique, this compound is typically analyzed in positive ionization mode, where it is detected as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS or MS²) experiments are then performed on this precursor ion to induce fragmentation, yielding a characteristic pattern of product ions that serves as a structural fingerprint for unambiguous identification.
Detailed research findings from public databases confirm the utility of these methods. For instance, LC-MS/MS analysis has identified the precursor ion [M+H]⁺ for this compound at a mass-to-charge ratio (m/z) of 269.0557. nih.gov This technique is sensitive enough for the detection and quantification of the compound in culture broths of producing organisms like Streptomyces and Pseudomonas species. nih.govnih.gov
Table 1: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Source |
|---|---|---|
| Instrument Type | LC-ESI-QTOF | nih.gov |
| Ionization Mode | Positive (ESI) | nih.gov |
| Precursor Ion (m/z) | 269.0557 [M+H]⁺ | nih.gov |
| Collision Mode | Collision-Induced Dissociation (CID) | nih.gov |
| Column Type | BEH C18 (1.7 µm, 2.1x100mm) | nih.gov |
| Retention Time | 4.018 min | nih.gov |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Fourier-Transform Infrared (FTIR) spectroscopy of phenazine derivatives reveals several key absorption bands. The most prominent bands are associated with the carboxylic acid groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1610–1720 cm⁻¹. ekb.egcabidigitallibrary.org The broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers usually appears in the wide range of 2500–3300 cm⁻¹.
The aromatic nature of the phenazine ring system gives rise to several characteristic vibrations. The C=C aromatic ring stretching vibrations are found in the 1400–1500 cm⁻¹ region, while the C=N stretching of the central pyrazine (B50134) ring is also expected in this vicinity. ekb.eg Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
While specific Raman data for this compound is not widely available, studies on related phenazine derivatives show characteristic bands for the ring system. rsc.org Raman spectroscopy is particularly sensitive to the symmetric vibrations of the planar aromatic structure and would be expected to show strong bands for the phenazine ring breathing modes.
Table 2: Characteristic FTIR Absorption Bands for Phenazine Carboxylic Acids
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Source |
|---|---|---|---|
| ~1718 | C=O Stretch | Carboxylic Acid | cabidigitallibrary.org |
| ~1616-1651 | C=O Stretch | Carboxylic Acid | ekb.egresearchgate.net |
| ~1461-1499 | C=C Stretch | Aromatic Ring | cabidigitallibrary.org |
| ~1421-1436 | C=N Stretch | Pyrazine Ring | ekb.eg |
| ~1313-1332 | C-N Stretch | Amine/Pyrazine | researchgate.net |
| ~738-861 | C-H Bending | Aromatic Ring | cabidigitallibrary.org |
Note: Data is based on phenazine-1-carboxylic acid and related phenazine derivatives as representative examples.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties and Electronic Transitions
Electronic spectroscopy provides insight into the photophysical properties of this compound, which are dictated by its extended π-conjugated system. Ultraviolet-visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within the molecule.
The parent phenazine molecule exhibits characteristic absorption bands in the UV region. nist.gov For phenazine derivatives, these absorptions are typically attributed to π→π* transitions within the aromatic system and n→π* transitions involving the lone pair electrons on the nitrogen atoms. In the case of phenazine-1-carboxylic acid, a compound closely related to the title molecule, distinct absorption maxima are observed in methanol (B129727) at approximately 252 nm and 365 nm. researchgate.net The band at lower wavelength (252 nm) is a high-energy π→π* transition, while the band at longer wavelength (365 nm) is characteristic of the phenazine chromophore, likely arising from a combination of n→π* and lower-energy π→π* transitions. The presence of two carboxylic acid groups in this compound is expected to modulate these transitions, potentially causing slight shifts in the absorption maxima (solvatochromic shifts) depending on the solvent polarity.
The fluorescence properties of phenazines are highly dependent on their substitution pattern. The parent phenazine molecule is generally considered non-fluorescent. However, the introduction of substituents, such as amino groups, can lead to intense fluorescence emission. While specific fluorescence data for this compound is not extensively documented, its potential to fluoresce cannot be ruled out, as the carboxylic acid groups can influence the nature of the lowest energy excited state.
Table 3: UV-Vis Absorption Data for Phenazine Compounds
| Compound | λmax (nm) | Solvent | Transition Type (Tentative) | Source |
|---|---|---|---|---|
| Phenazine-1-carboxylic acid | 252 | Methanol | π→π* | researchgate.net |
| Phenazine-1-carboxylic acid | 365 | Methanol | n→π* / π→π* | researchgate.net |
| Phenazine (Parent) | ~250, ~361 | Ethanol (B145695) | π→π, n→π | nist.gov |
Mechanistic Research on Biological Activities of Phenazine 1,6 Dicarboxylic Acid
Redox Biology and Reactive Oxygen Species (ROS) Generation
The ability of phenazine-1,6-dicarboxylic acid to participate in oxidation-reduction reactions is central to its biological impact. This intrinsic redox activity is a key contributor to its effects on cellular systems, primarily through the generation of reactive oxygen species (ROS) and interference with cellular energy metabolism.
Intrinsic Redox Activity of this compound and its Contribution to Biological Effects
Phenazines, including PDC, are recognized for their capacity to act as electron shuttles. nih.gov This means they can accept electrons from reducing agents within the cell and subsequently transfer them to other molecules, such as molecular oxygen. mdpi-res.com This redox cycling ability is fundamental to their biological activity. science.govresearchgate.net The tricyclic ring system of the phenazine (B1670421) core can be reduced by accepting electrons and then re-oxidized, creating a catalytic cycle that can have significant physiological consequences. nih.govnih.gov For the producing organisms, this can be a mechanism to reoxidize NADH under oxygen-limited conditions, thereby aiding survival. vaam.de In interactions with other organisms, this same redox activity is often the basis for the compound's antimicrobial and cytotoxic effects. core.ac.uk
The biological effects of phenazines are largely attributed to their redox properties. science.gov The position and nature of the functional groups on the phenazine ring dictate the specific redox potential and, consequently, the biological properties of each derivative. science.gov In the case of this compound, the two carboxyl groups influence its solubility and electronic properties, which in turn affect its interaction with biological systems.
Mechanisms of ROS Production and Oxidative Stress Induction
A primary consequence of the redox cycling of phenazines is the production of reactive oxygen species (ROS). science.govmdpi-res.com When a reduced phenazine molecule transfers an electron to molecular oxygen, it generates a superoxide (B77818) anion (O₂⁻). This is the initial step in a cascade that can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). mun.ca
The accumulation of these reactive species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. core.ac.uk This stress can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. mun.ca The antibiotic effect of many phenazines is attributed to this capacity to promote the formation of toxic ROS. science.gov While this is a general mechanism for phenazines, the specific efficiency of ROS generation can vary between different derivatives.
Interaction with Cellular Electron Transport Systems and Energy Metabolism
The ability of phenazines to act as electron carriers allows them to interfere with cellular electron transport chains. By accepting electrons from components of the respiratory chain, such as NADH dehydrogenases, they can divert the normal flow of electrons, disrupting the process of oxidative phosphorylation. This interference can lead to a decrease in ATP synthesis, the primary energy currency of the cell.
Research has shown that phenazines can oxidize the pool of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(H)), a crucial coenzyme in cellular metabolism. In some contexts, such as for the phenazine-producing organism under anaerobic conditions, this redox cycling can actually facilitate the generation of ATP through fermentation pathways. However, in target organisms, the disruption of the electron transport chain and the uncoupling of oxidative phosphorylation are generally detrimental, contributing to the compound's antimicrobial effect. Some studies suggest that phenazines can interact with the intramembrane quinone pool, further facilitating electron transfer and disrupting energy metabolism.
Antimicrobial Mechanisms of Action
The antimicrobial properties of this compound are a result of its ability to induce cellular damage through various mechanisms. These include the disruption of microbial membranes and the inhibition of essential metabolic enzymes.
Disruption of Microbial Membrane Potential and Integrity
Beyond the intracellular generation of ROS, phenazines can also exert their effects at the cell membrane. There is evidence to suggest that these compounds can lead to the depolarization of the cell membrane. The maintenance of a stable membrane potential is crucial for many cellular processes, including ATP synthesis, nutrient transport, and motility. Its disruption can severely compromise cell viability.
Furthermore, some studies indicate that phenazine activity can lead to a loss of membrane integrity, causing the cell to become leaky and ultimately die. This "bubbling cell death" has been observed where the cytoplasmic membrane protrudes through openings in the cell wall, indicating a catastrophic failure of the cell envelope. The zwitterionic character of some phenazines may facilitate their penetration of biological membranes, contributing to these disruptive effects.
Enzyme Inhibition and Metabolic Pathway Interference (e.g., Isocitrate Lyase Targeting)
Enzyme inhibition is another key mechanism through which phenazines exert their antimicrobial effects. By binding to the active site or allosteric sites of essential enzymes, they can block metabolic pathways necessary for the survival of the microorganism.
One such critical pathway in many bacteria and fungi is the glyoxylate (B1226380) shunt, which allows for the utilization of two-carbon compounds for growth. Isocitrate lyase (ICL) is a key enzyme in this pathway and is considered a prime target for the development of new antimicrobial agents, as it is absent in mammals. While various compounds have been investigated as inhibitors of ICL, specific studies demonstrating the direct inhibition of isocitrate lyase by this compound are not extensively documented in the available scientific literature. nih.gov However, the general principle of enzyme inhibition remains a plausible mechanism for the antimicrobial activity of phenazine derivatives. For instance, some phenazines have been shown to interrupt metabolic electron-transfer cascades, leading to cytotoxicity.
Table of Research Findings on this compound's Biological Activities
| Biological Activity | Mechanism | Key Findings | References |
|---|---|---|---|
| Redox Cycling | Acts as an electron shuttle, accepting and donating electrons. | Facilitates the reoxidation of NADH and can interact with various cellular reducing agents. | vaam.denih.govnih.gov |
| ROS Generation | Transfers electrons to molecular oxygen, producing superoxide anions and other ROS. | Leads to oxidative stress and damage to cellular components. | science.govmdpi-res.commun.ca |
| Interference with Electron Transport | Diverts electrons from the respiratory chain. | Can disrupt oxidative phosphorylation and ATP synthesis. | |
| Membrane Disruption | Causes depolarization and loss of integrity of the cell membrane. | Compromises essential cellular functions dependent on membrane potential. |
| Enzyme Inhibition | Potential to inhibit essential metabolic enzymes. | While a general mechanism for phenazines, specific inhibition of isocitrate lyase by PDC is not well-documented. | nih.gov |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenazine-1-carboxylic acid |
| Hydrogen peroxide |
| Isocitrate lyase |
| NADH |
Broad-Spectrum Effects against Bacterial and Fungal Pathogens (in vitro studies)
This compound (PDC) has demonstrated significant antimicrobial properties, exhibiting inhibitory effects against a range of both bacterial and fungal pathogens in laboratory settings. researchgate.net This broad-spectrum activity is a characteristic feature of many phenazine compounds, which are known for their redox activity and ability to generate reactive oxygen species, leading to cellular damage in target organisms.
Research has established that PDC is lethal to both Gram-negative bacteria, such as Escherichia coli, and Gram-positive bacteria, like Bacillus subtilis, at a concentration of 37 mM. researchgate.netscience.gov While comprehensive Minimum Inhibitory Concentration (MIC) data for PDC against a wide array of pathogens is still emerging in the scientific literature, studies on the closely related and well-researched phenazine-1-carboxylic acid (PCA) provide context for the potential antifungal efficacy of phenazines. For instance, PCA has shown potent activity against various plant pathogenic fungi. sci-hub.st
The antifungal activity of PCA, a precursor to other phenazine derivatives, has been quantified against several fungal species. sci-hub.st These findings underscore the potential of the phenazine scaffold in antimicrobial applications.
Table 1: In Vitro Antifungal Activity of Phenazine-1-carboxylic acid (PCA) against various plant pathogenic fungi
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) in μg/mL |
| Botrytis cinerea | 25 |
| Fusarium oxysporum | <1 |
| Pestalotiopsis kenyana (EC50) | 2.32 |
| Sclerotinia sclerotiorum | <10 |
| Alternaria solani | <10 |
This table presents data for the related compound Phenazine-1-carboxylic acid (PCA) to illustrate the antifungal potential of the phenazine class, as extensive MIC data for this compound is not available in the cited literature.
Cytotoxic Mechanisms in Cellular Models (in vitro focus)
Induction of Apoptosis and Programmed Cell Death Pathways in Cancer Cell Lines (in vitro)
This compound has been identified as a cytotoxic agent against various human cancer cell lines. researchgate.net Specifically, PDC isolated from Pseudomonas aeruginosa strain HRW.1-S3 demonstrated substantial cytotoxic activity against human colorectal carcinoma cells (HT29), human breast adenocarcinoma cells (MCF7), and human cervical cancer cells (HeLa). researchgate.net
While direct studies detailing the specific apoptotic pathways triggered by PDC are limited, research on other phenazine derivatives strongly suggests that the induction of apoptosis is a key mechanism of their anticancer action. researchgate.net For example, phenazine-1-carboxylic acid (PCA) has been shown to induce programmed cell death in human prostate cancer cells (DU145). researchgate.net This process is often characterized by morphological changes within the cancer cells and can be confirmed using techniques such as the Annexin V assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis. researchgate.netscience.gov The study of related phenazine compounds provides a framework for understanding the potential pro-apoptotic effects of PDC in cancer cells.
Modulation of Mitochondrial Intrinsic Pathway and Related Protein Expression (e.g., Caspase-3, Bcl-2) (in vitro)
The cytotoxic activity of phenazine compounds is frequently linked to the mitochondrial intrinsic pathway of apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, which are key executioners of cell death. Although direct evidence for this compound is still being investigated, studies on analogous phenazines provide significant insights into this mechanism.
For instance, treatment of cancer cells with phenazine-1-carboxylic acid (PCA) has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. researchgate.net This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3. researchgate.net The activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and the dismantling of the cell. researchgate.net These findings in related phenazines suggest a plausible mechanism for the cytotoxic effects of PDC observed in cancer cell lines.
Effects on Cell Cycle Progression and Antiproliferative Activity (in vitro)
The antiproliferative activity of phenazine compounds often involves the disruption of the normal cell cycle progression in cancer cells, leading to cell cycle arrest at specific checkpoints. This arrest prevents the cells from dividing and proliferating. While specific data on the effects of this compound on the cell cycle are not detailed in the available research, studies on other phenazines indicate this as a likely mechanism of action.
For example, some phenazine derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phases. researchgate.netresearchgate.net This is typically analyzed using flow cytometry, a technique that can determine the distribution of cells in different phases of the cell cycle based on their DNA content. science.gov The induction of G1 cell cycle arrest by a compound would prevent the cell from entering the S phase (DNA synthesis), thereby halting proliferation. researchgate.net The observed cytotoxicity of PDC against various cancer cell lines suggests that interference with the cell cycle is a probable component of its anticancer activity, warranting further specific investigation. researchgate.net
Role in Microbial Communication and Biofilm Dynamics
Modulation of Quorum Sensing Systems by this compound
Phenazines are recognized not only for their antibiotic properties but also for their role as signaling molecules in bacterial communities, a process intrinsically linked to quorum sensing (QS). csic.esnih.gov Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. In bacteria like Pseudomonas aeruginosa, the production of phenazines, including the precursor phenazine-1-carboxylic acid (PCA), is tightly regulated by a complex network of QS systems, including LasI/LasR, RhlI/RhlR, and the Pseudomonas quinolone signal (PQS) system. csic.esnih.govnih.gov
While the production of phenazines is controlled by QS, phenazines themselves can also influence microbial behavior and gene expression. csic.es For example, phenazines are known to be crucial for biofilm formation, a community behavior often regulated by QS. csic.es Studies have shown that this compound has a profound effect on both the planktonic and biofilm modes of growth of Pseudomonas species. researchgate.net This suggests that PDC can modulate the dynamics of microbial communities. Although the direct interaction and modulation of specific QS receptor proteins (like LasR or RhlR) by PDC have not been fully elucidated, the established role of phenazines as signaling molecules within QS networks points towards a significant function for PDC in microbial communication and the regulation of community behaviors such as biofilm development. csic.es
Impact on Biofilm Formation, Maturation, and Dispersal
This compound (PDC) has been shown to exert a significant influence on the developmental stages of bacterial biofilms. Research indicates that its presence can profoundly affect both the initial formation and subsequent maturation of these complex microbial communities.
Studies involving Pseudomonas species have provided specific insights into the role of PDC in biofilm dynamics. In one key study, PDC was isolated from Pseudomonas sp. strain HRW.1-S3. nih.gov This isolated compound was then tested on another environmental isolate, Pseudomonas sp. DSW.1-S4, which is incapable of producing phenazine compounds on its own. nih.govresearchgate.net The introduction of external PDC demonstrated a pronounced, concentration-dependent effect on the growth of DSW.1-S4 in its biofilm mode. nih.gov
At concentrations ranging from 5 to 20 μM, PDC not only influenced planktonic (free-swimming) cell growth but also significantly enhanced biofilm development. nih.govresearchgate.net One of the most notable effects was on biofilm maturation; its presence was found to help produce a biofilm that was approximately nine times thicker than biofilms grown in its absence, particularly in the context of crude oil degradation. researchgate.net This suggests that PDC acts as a key signaling molecule or structural component that facilitates the development of more robust and substantial biofilm structures.
Conversely, the specific impact of this compound on the final stage of the biofilm life cycle, dispersal, is not well-documented in existing research. While other phenazine derivatives, such as phenazine-1-carboxylic acid (PCA) and 2-hydroxy-PCA produced by Pseudomonas chloroaphis, are known to have complex regulatory effects on biofilm dispersal, the mechanisms remain largely unknown. nih.gov Specific studies detailing the role of PDC in triggering the disassembly of mature biofilms and the release of planktonic cells are currently lacking.
Table 1: Effect of this compound on Pseudomonas sp. DSW.1-S4
| Concentration of PDC | Observed Effect on Biofilm | Reference |
|---|---|---|
| 5 - 20 μM | Profound effect on biofilm mode of growth. | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
The biological functions of this compound are intrinsically linked to its distinct molecular architecture. Structure-Activity Relationship (SAR) studies aim to elucidate how the specific arrangement of atoms and functional groups in PDC dictates its interactions and activities, such as its influence on biofilm formation.
The fundamental structure of PDC is a planar, tricyclic aromatic system, which consists of two benzene (B151609) rings fused to a central pyrazine (B50134) ring. This rigid, planar core is a common feature among phenazines and is crucial for their ability to intercalate with biomolecules. The defining features of PDC, however, are the two carboxylic acid (-COOH) groups attached at the 1 and 6 positions of this phenazine nucleus. nih.gov
The presence and position of these carboxyl groups are paramount to PDC's activity:
Comparison to Simpler Phenazines : Compared to phenazine-1-carboxylic acid (PCA), which has only one carboxyl group, PDC's second carboxyl group increases its molecular complexity and polarity. This structural difference is thought to modulate its solubility, redox potential, and capacity for molecular interactions.
Hydrogen Bonding and Supramolecular Arrangement : The carboxylic acid groups are key participants in forming hydrogen bond networks. This allows PDC to engage in diverse supramolecular arrangements, which may be critical for its role in structuring the extracellular matrix of a biofilm.
Signaling and Gene Regulation : For phenazines in general, alterations in the chemical structure have significant impacts on cell adhesion and biofilm architecture. nih.gov It is hypothesized that phenazines, including PDC, can function as signaling molecules that alter gene expression. nih.gov The specific structure of PDC likely determines its binding affinity to cellular receptors or its ability to modulate regulatory pathways involved in biofilm development. For instance, the production of PDC and other phenazines can be regulated by quorum sensing systems, suggesting they are part of a complex signaling cascade. emerginginvestigators.org
While direct SAR studies modifying the PDC structure and observing the resulting effects on biofilms are limited, comparisons with other phenazines provide valuable insights. The difference in activity between PCA, pyocyanin, and PDC underscores that the type, number, and position of functional groups on the phenazine core are critical determinants of their ultimate biological and mechanistic roles.
Table 2: Structural Comparison of Key Phenazine Compounds
| Compound Name | Core Structure | Key Functional Groups | Reference |
|---|---|---|---|
| This compound (PDC) | Phenazine | Two carboxylic acid groups at C1 and C6 | nih.gov |
| Phenazine-1-carboxylic acid (PCA) | Phenazine | One carboxylic acid group at C1 | frontiersin.org |
| Pyocyanin | Phenazine | A hydroxyl group at C1 and a methyl group on one of the ring nitrogens | |
Computational and Theoretical Investigations of Phenazine 1,6 Dicarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental in understanding the electronic characteristics of phenazine-1,6-dicarboxylic acid. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties by describing the distribution of electrons within its molecular orbitals.
A key aspect of quantum chemical calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. In phenazine-based systems designed for applications like dye-sensitized solar cells, these orbitals are critical for the electron push-pull mechanism. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich regions of the aromatic system, while the LUMO would be centered on the electron-deficient pyrazine (B50134) ring and the carboxylic acid groups.
| Property | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the susceptibility of the molecule to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the susceptibility of the molecule to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and the energy of electronic transitions. A smaller gap suggests higher reactivity. |
Density Functional Theory (DFT) Studies for Reactivity Profiles and Spectroscopic Predictions
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. mdpi.comelectrochemsci.org It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
DFT calculations can be employed to determine a range of reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior. These descriptors, such as chemical potential, hardness, and electrophilicity, are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com For instance, the chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to changes in electron distribution. Such studies on similar dicarboxylic acids have been used to predict their efficacy as corrosion inhibitors. electrochemsci.org
Furthermore, DFT is a powerful tool for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the wavelengths of light the molecule absorbs. researchgate.net This is particularly relevant for phenazine (B1670421) compounds, which are known for their color. DFT can also be used to predict vibrational spectra (infrared and Raman), which can aid in the experimental identification and characterization of the molecule. nih.gov
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. |
| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic nature of the molecule. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., enzyme active sites)
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule (target), typically a protein or nucleic acid. nih.gov These methods are crucial in drug discovery and for understanding the biological roles of natural products.
Molecular docking predicts the preferred binding orientation and affinity of a ligand to a target protein's active site. nih.gov Given that this compound is a bacterial metabolite, it could potentially interact with various enzymes, either within the producing organism or in its environment. ebi.ac.uk For example, it could be docked into the active sites of enzymes involved in bacterial metabolic pathways or those that are targets for antimicrobial agents. The interactions are typically governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction over time. nih.gov An MD simulation can reveal the stability of the docked complex, the conformational changes that may occur upon binding, and the key amino acid residues involved in maintaining the interaction. nih.gov This information can be invaluable for understanding the mechanism of action of a compound and for designing more potent derivatives.
| Parameter | Description | Significance |
|---|---|---|
| Binding Energy/Score | A calculated value representing the strength of the ligand-target interaction. | Lower binding energy generally indicates a more favorable interaction. |
| Interacting Residues | The specific amino acids in the target's active site that form contacts with the ligand. | Identifies the key players in the binding event. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein-ligand complex during an MD simulation. |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of cheminformatics that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. epa.govnih.govnih.gov
For this compound, QSAR studies could be employed to design novel derivatives with enhanced biological activities. This would involve synthesizing a library of related compounds, for example, by modifying the carboxylic acid groups or substituting the phenazine core, and then measuring their activity in a specific assay (e.g., antimicrobial, anticancer).
A QSAR model is then developed by calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
| Descriptor Type | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, dipole moment, partial charges | Describes the electronic distribution and reactivity. |
| Steric | Molecular weight, molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |
| Topological | Connectivity indices, shape indices | Describes the atomic connectivity and branching of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule. |
In Silico Prediction of Biological Activities and Mechanisms
In silico methods are increasingly used in the early stages of drug discovery and chemical biology to predict the biological activities and potential mechanisms of action of compounds. acs.orgnih.gov These approaches can significantly reduce the time and cost associated with experimental screening.
For this compound, various in silico tools can be used to predict its potential biological activities. This can be done by comparing its structural features to those of known bioactive compounds in large databases. For example, its similarity to known enzyme inhibitors, receptor ligands, or ion channel modulators can be assessed. nih.gov Online platforms and software can predict a wide range of activities, from antimicrobial and anticancer effects to potential toxicity. acs.orgnih.gov
Furthermore, computational methods can provide insights into the potential mechanism of action. For instance, if a compound is predicted to have anticancer activity, molecular docking and dynamics simulations can be used to identify potential protein targets. frontiersin.org By understanding how this compound might interact with biological systems at a molecular level, researchers can formulate hypotheses that can be tested experimentally. In silico predictions of ADME (absorption, distribution, metabolism, and excretion) and toxicity properties are also crucial for evaluating the druglikeness of a compound and its derivatives. acs.orgnih.gov
| Prediction Type | Methodology | Predicted Outcome |
|---|---|---|
| Target Prediction | Ligand-based (similarity searching) or structure-based (inverse docking) screening. | A list of potential protein targets for the compound. |
| Activity Spectrum Prediction | Based on statistical models trained on large datasets of compound-activity data. | Probabilities of various biological activities (e.g., kinase inhibitor, GPCR ligand). nih.gov |
| ADMET Prediction | QSAR models and rule-based systems (e.g., Lipinski's rule of five). | Prediction of pharmacokinetic properties (e.g., oral bioavailability) and potential toxicity. acs.orgnih.gov |
Applications and Research Prospects of Phenazine 1,6 Dicarboxylic Acid in Materials Science and Environmental Chemistry
Integration into Advanced Functional Materials
The unique molecular architecture of phenazine-1,6-dicarboxylic acid makes it an attractive candidate for the synthesis of a variety of advanced materials. The phenazine (B1670421) core offers redox activity and desirable photophysical properties, while the dicarboxylic acid moieties allow for its integration into larger polymeric and supramolecular structures.
While research into organic semiconductors based directly on this compound is still an emerging area, the broader class of phenazine derivatives has shown significant promise. acs.org Phenazine-based materials are of interest for organic electronics due to their inherent redox activity and tunable electronic properties.
Derivatives of this compound, specifically phenazine-1,6-dicarboxamides, have been investigated as redox-responsive molecular switches. researchgate.net These molecules can undergo reversible conformational changes in response to electrochemical stimuli, which is a key characteristic for the development of redox-active polymers and molecular actuators. researchgate.net The fundamental principle behind these molecular switches is the transformation of the phenazine core from a hydrogen-bond acceptor in its oxidized state to a hydrogen-bond donor in its reduced state, which forces a change in the conformation of the amide substituents. This property is envisioned to be the basis for creating "smart" materials that can change their shape or properties on demand.
Although direct synthesis of organic semiconductors from PDC is not yet widely reported, its derivatives hold potential for applications in various organic electronic devices.
The dicarboxylic acid functional groups of this compound make it a suitable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. ebi.ac.uk In these structures, metal ions or clusters are linked by organic ligands to form extended, often porous, networks. The properties of the resulting MOF or coordination polymer are dictated by the geometry and functionality of both the metal center and the organic linker.
Dicarboxylic acids are a common class of ligands used in the synthesis of MOFs and coordination polymers. nih.govrsc.org While specific examples of MOFs constructed from this compound are not extensively documented in publicly available research, the principles of MOF synthesis suggest its potential. The rigid and planar nature of the phenazine core, combined with the divergent orientation of the carboxylate groups, could lead to the formation of robust frameworks with interesting topologies and potential applications in gas storage, separation, and catalysis. Research in this area would involve reacting PDC with various metal salts under solvothermal conditions to produce crystalline coordination networks.
A summary of representative dicarboxylic acids used in the synthesis of coordination polymers is presented in the table below.
| Ligand Name | Metal Ion | Resulting Structure Type | Reference |
| Benzene-1,4-dicarboxylic acid | Zn(II) | 1D Chain | nih.gov |
| Biphenyl-4,4′-dicarboxylic acid | Zn(II) | 1D Chain | nih.gov |
| 2,6-Napthalenedicarboxylate | Zn(II) | 1D Chain | nih.gov |
| 4,4′-Azodibenzoic acid | Zn(II) | 1D Chain | nih.gov |
| 1,1′-Ferrocenedicarboxylic acid | Cu(II), Co(II), Cd(II), Zn(II) | 1D Metal-Organometallic Networks | rsc.org |
Covalent organic frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com The synthesis of COFs typically involves the reaction of monomers with specific geometries to form extended, ordered networks. While the direct use of this compound in the synthesis of COFs has not been prominently reported, phenazine-based COFs have been developed for applications such as photocatalytic CO2 reduction. nih.govresearchgate.netnih.govresearchgate.net These studies demonstrate that the incorporation of the phenazine moiety into a COF architecture can enhance catalytic performance compared to the monomeric phenazine unit. nih.govresearchgate.netnih.govresearchgate.net
This compound is, however, a promising candidate for the construction of supramolecular assemblies. Its ability to form hydrogen bonds through its carboxylic acid groups allows it to self-assemble into ordered structures. scienceopen.com Studies on V-shaped amphiphilic molecules incorporating a dibenzo[a,c]phenazine (B1222753) unit with a carboxyl group have shown that these molecules can self-assemble into nanofibers in aqueous solution. scienceopen.com This demonstrates the potential of phenazine carboxylic acids to form well-defined nanostructures through non-covalent interactions. The formation of these supramolecular structures is influenced by intermolecular π–π stacking interactions of the phenazine units and hydrogen bonding of the carboxylic acid groups. scienceopen.com
Biosensor and Electrochemical Sensor Development
The inherent redox activity of the phenazine core structure makes these compounds, including PDC, excellent candidates for applications in electrochemistry, particularly in the development of biosensors. nih.govnih.gov
Phenazines are redox-active secondary metabolites that bacteria use for various functions, including acting as electron shuttles for mediated extracellular electron transfer (EET). nih.govnih.gov This ability to be repeatedly oxidized and reduced is the fundamental principle behind their use in electrochemical sensing. nih.govresearchgate.net The phenazine nucleus can undergo a two-electron, two-proton reversible redox reaction, allowing it to act as an effective electrochemical mediator. nih.gov This property facilitates the transfer of electrons between a biological recognition element (like an enzyme) or an analyte and an electrode surface, generating a measurable electrical signal.
The terminal enzyme in phenazine biosynthesis, the FMN-dependent oxidase PhzG, synthesizes phenazines in their reduced form. usda.gov These reduced phenazines can then be oxidized, a process that can be coupled to the reduction of a suitable terminal electron acceptor, such as nitrate. nih.gov This redox cycling capability is central to their function in bioelectrochemical systems. nih.gov For instance, research on Pseudomonas chlororaphis subsp. aurantiaca has shown that its production of phenazine-1-carboxylic acid (PCA) was correlated with electron discharge to an anode, generating a current. nih.gov While specific studies on PDC are less common, its structural similarity to PCA suggests it possesses comparable redox properties, making it a viable candidate for mediating electrochemical reactions in sensor applications. acs.orgusda.gov
Disposable screen-printed electrodes (SPEs) represent a low-cost, portable, and versatile platform for a wide range of electrochemical analyses, including environmental monitoring and clinical diagnostics. nih.govrsc.orgrsc.org These sensors are typically fabricated by printing layers of conductive inks (for working, reference, and counter electrodes) onto a plastic or ceramic substrate. nih.govrsc.org Their disposability minimizes risks of cross-contamination and eliminates the need for tedious electrode polishing, making them ideal for on-site analysis. rsc.org
While no specific disposable SPE has been commercialized for the exclusive detection of this compound, the technology is well-suited for this purpose. Given the inherent electrochemical activity of phenazines, a bare or modified SPE could be used for direct voltammetric determination of PDC. nih.govrsc.org The modification of the working electrode surface with nanomaterials, such as iron oxide nanocubes, or conducting polymers has been shown to enhance the sensitivity and selectivity of SPEs for various analytes. nih.govrsc.org A similar strategy could be employed to develop a highly sensitive and selective disposable sensor for PDC, facilitating its rapid and straightforward quantification in complex samples, such as fermentation broths or soil extracts.
Agricultural Biocontrol Agents and Plant-Microbe Interactions
Phenazine compounds produced by soil bacteria are key players in the suppression of plant diseases and the promotion of plant health. They function as natural antibiotics and signaling molecules within the rhizosphere, the zone of soil directly influenced by plant roots.
This compound and its derivatives exhibit broad-spectrum antifungal activity against a variety of plant pathogens (phytopathogens). researchgate.net Though phenazine-1-carboxylic acid (PCA) is more commonly studied, PDC is its precursor in many Streptomyces strains and is itself a potent antimicrobial. acs.orgresearchgate.net Phenazines produced by Pseudomonas and other rhizobacteria are effective in controlling diseases caused by fungal and oomycete pathogens. apsnet.orgmdpi.com
The primary mechanism of action for phenazines involves the generation of reactive oxygen species (ROS), which disrupts the redox balance in pathogenic fungi, leading to oxidative stress and cell death. apsnet.orgfrontiersin.org This disruption can inhibit critical cellular processes, including energy production and metabolism. apsnet.org For example, PCA has been shown to effectively inhibit the mycelial growth of numerous phytopathogens, including those responsible for grapevine trunk diseases like Phaeoacremonium minimum and Neofusicoccum parvum, and late blight of potato caused by Phytophthora infestans. apsnet.orgacs.org Studies have demonstrated that phenazine compounds can cause complete lysis of pathogenic bacterial cells and inhibit fungal growth by 90-100%. frontiersin.orgacs.org
| Phenazine Compound | Phytopathogen | Observed Effect | Reference |
|---|---|---|---|
| Phenazine-1-carboxamide (PCN) | Didymella segeticola | EC50 of 16.11 µg/ml | apsnet.org |
| Phenazine-1-carboxamide (PCN) | Exserohilum sorghinum | EC50 of 26.15 µg/ml | apsnet.org |
| Phenazine-1-carboxylic acid (PCA) | Colletotrichum orbiculare | MIC of ~5 µg/ml | researchgate.net |
| Phenazine-1-carboxylic acid (PCA) | Phytophthora capsici | MIC of ~5 µg/ml | researchgate.net |
| Phenazine-1-carboxylic acid (PCA) | Pythium ultimum | MIC of ~5 µg/ml | researchgate.net |
| Phenazine-1-carboxylic acid (PCA) | Phaeoacremonium minimum | Inhibited fungal growth by ~90-100% | acs.org |
| Phenazine-1-carboxylic acid (PCA) | Neofusicoccum parvum | Inhibited fungal growth by ~90-100% | acs.org |
| Phenazine-1-carboxylic acid (PCA) | Phytophthora infestans | Significantly inhibited growth in vitro | apsnet.org |
Beyond direct disease suppression, phenazines contribute significantly to plant growth and the health of the soil microbiome. frontiersin.orgnih.gov The production of phenazines by rhizobacteria like Pseudomonas chlororaphis is linked to enhanced plant growth, even under stressful conditions such as high salinity. frontiersin.org Seed treatment with phenazine-producing bacteria has been shown to promote root and shoot growth and help seedlings tolerate salt stress. frontiersin.org
One key mechanism is the role of phenazines in biofilm formation. frontiersin.orgpnnl.govpnnl.gov Phenazine-1-carboxylic acid, for example, promotes the development of bacterial biofilms on root surfaces, particularly in dryland conditions. pnnl.gov These biofilms can enhance nutrient and water uptake, protect against pathogens, and contribute to soil organic matter. pnnl.gov Furthermore, phenazines can improve the availability of essential nutrients like iron by facilitating the reduction of insoluble ferric iron [Fe(III)] to the more bioavailable ferrous iron [Fe(II)]. asm.org By producing these compounds, bacteria can modulate the composition of the rhizosphere microbial community, creating a more favorable environment for plant growth and suppressing pathogenic microbes. frontiersin.org
Emerging Research Directions and Future Outlook for Phenazine 1,6 Dicarboxylic Acid
Discovery and Characterization of Novel Phenazine-1,6-dicarboxylic Acid Derivatives and Analogs
The core structure of this compound provides a versatile scaffold for the synthesis and discovery of a wide array of derivatives and analogs with potentially novel functions. Research in this area is expanding our understanding of structure-activity relationships within the phenazine (B1670421) class of compounds.
One area of focus is the chemical modification of the carboxylic acid groups. For instance, researchers have synthesized phenazine-1,6-dicarboxamides , which act as redox-responsive molecular switches. The reduction of the phenazine core in these molecules leads to a significant conformational change, transforming them from hydrogen-bond acceptors to donors. This property is being explored for the development of "butterfly coil foldamers" that can undergo reversible extension and contraction, showing potential for applications in molecular machinery and smart materials.
In addition to synthetic derivatives, novel naturally occurring analogs of PDC are also being discovered. A notable example is 4,9-dihydroxythis compound dimethylester , which was isolated from a strain of Pseudomonas cepacia. acs.org This compound has been suggested as a potential "missing link" in the biosynthesis of certain phenazines, providing deeper insights into the metabolic pathways of these molecules. acs.org
The exploration of novel PDC derivatives is a rapidly evolving field. The following table summarizes some of the key derivatives and analogs that have been recently investigated:
| Derivative/Analog Name | Key Features | Potential Applications |
| Phenazine-1,6-dicarboxamides | Redox-responsive conformational changes. | Molecular switches, smart materials, foldamers. |
| 4,9-Dihydroxythis compound dimethylester | Naturally occurring analog. | Elucidating biosynthetic pathways. acs.org |
| Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) | A di-N-oxide derivative of a PDC-related structure. | Antibacterial agent. nih.gov |
Advanced Analytical and Imaging Techniques for In Situ and Real-Time Studies of this compound
Advancements in analytical and imaging techniques are proving crucial for a more profound understanding of the biosynthesis, localization, and function of this compound in its native biological environment. While standard methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy remain fundamental for the isolation and characterization of PDC and its derivatives, newer techniques are enabling more dynamic and in-situ investigations. nih.govnih.govresearchgate.net
A significant development is the use of electrochemical sensors for the real-time detection of phenazine metabolites. nih.govacs.orgnih.gov Transparent carbon ultramicroelectrode arrays (T-CUAs) have been successfully employed for the in-vitro detection of phenazine metabolites from Pseudomonas aeruginosa. nih.govacs.org These sensors allow for the continuous monitoring of phenazine biosynthesis, providing quantitative data on the concentration of these species in real-time, a feat not easily achievable with mass spectrometry techniques. acs.org While much of the work has focused on PCA and pyocyanin, the principles are readily adaptable for the detection of PDC, offering a powerful tool to study its production dynamics in microbial cultures. acs.orgnih.gov
Furthermore, advanced imaging techniques are being explored to visualize the spatial distribution of phenazines within microbial communities. Confocal Laser Scanning Microscopy (CLSM) , often coupled with fluorescently labeled strains or specific fluorescent probes, allows for the three-dimensional imaging of biofilms and the localization of phenazine-producing bacteria. nih.govnih.gov While direct imaging of PDC is still a challenge, these methods provide valuable context on where and when phenazine biosynthesis is occurring, which is critical for understanding its ecological roles.
The table below highlights some of the advanced analytical and imaging techniques with potential for PDC research:
| Technique | Principle | Application for PDC Research |
| Electrochemical Sensors (e.g., T-CUAs) | Measures the redox activity of phenazines at an electrode surface. | Real-time, quantitative monitoring of PDC production in microbial cultures. nih.govacs.org |
| Confocal Laser Scanning Microscopy (CLSM) | Uses a focused laser to excite fluorescent probes, generating high-resolution 3D images. | In-situ visualization of PDC-producing bacteria within biofilms and their spatial organization. nih.govnih.gov |
| Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | An ambient ionization technique that allows for the direct analysis of samples in their native state. | Identification and spatial mapping of PDC and its derivatives on surfaces, such as microbial colonies. nih.gov |
Multidisciplinary Approaches Integrating Synthetic Biology, Chemistry, and Materials Science for this compound Research
The complexity of this compound research necessitates a multidisciplinary approach, integrating expertise from synthetic biology, chemistry, and materials science. This convergence is accelerating the discovery of novel applications and deepening our fundamental understanding of PDC.
Synthetic biology and metabolic engineering are at the forefront of efforts to enhance the production of PDC and its derivatives. Researchers have successfully engineered microbial chassis, such as Streptomyces coelicolor and Pseudomonas chlororaphis, for the high-yield production of PDC. nih.govacs.orgnih.gov By identifying and manipulating key genes in the PDC biosynthetic gene cluster, such as phzF', scientists can selectively increase the production of PDC over other phenazines. nih.govacs.org One study achieved a PDC production of 1165.8 mg/L in a metabolically engineered Streptomyces coelicolor strain. nih.govacs.org These engineered strains not only provide a platform for the sustainable production of PDC but also serve as tools for studying the biosynthetic pathway itself.
Chemical synthesis complements these biological approaches by providing access to a wider range of PDC derivatives that may not be accessible through natural biosynthetic pathways. researchgate.net The development of biomimetic synthesis routes, for example, allows for the production of PDC and its analogs in the lab, facilitating the exploration of their chemical and physical properties. researchgate.net The synthesis of phenazine-1,6-dicarboxamides as redox-responsive molecular switches is a prime example of how chemical innovation is driving new applications for PDC in materials science.
The synergy between these disciplines is creating a virtuous cycle of discovery. Synthetic biology provides the building blocks, chemistry allows for their modification and diversification, and materials science explores their novel functional properties.
Addressing Research Gaps and Challenges in Understanding this compound's Comprehensive Roles
Despite recent progress, several research gaps and challenges remain in our understanding of the comprehensive roles of this compound. Addressing these will be crucial for unlocking its full potential.
One of the primary challenges lies in fully elucidating the biosynthetic pathway of PDC and its derivatives. While the core phz gene cluster is conserved, the precise functions of all the enzymes involved, such as PhzG, and the mechanisms that determine the ratio of PDC to PCA production are still under investigation. nih.gov For instance, it has been found that PDC can be spontaneously synthesized in the absence of PhzG, suggesting a more complex regulatory network than previously thought. nih.gov
Another significant gap is the limited knowledge of the full spectrum of biological activities of PDC itself. While it is known to be a precursor for other bioactive phenazines and has some reported antibacterial activity, its specific roles in microbial communication, biofilm formation, and interactions with other organisms are not as well-characterized as those of PCA. nih.gov
Furthermore, the efficient and selective synthesis of PDC and its derivatives remains a challenge. While metabolic engineering has shown great promise, further optimization is needed to make the process economically viable for large-scale applications. nih.govacs.org Similarly, chemical synthesis methods often require harsh conditions and may produce unwanted byproducts, highlighting the need for more sustainable and efficient synthetic strategies. researchgate.net
Future research should focus on:
Detailed enzymatic studies to unravel the complete biosynthetic pathway of PDC.
Comprehensive biological screening to identify novel activities and ecological roles of PDC.
Development of optimized and scalable production methods, both biological and chemical.
Translational Research Opportunities for this compound in Non-Therapeutic Applications
The unique properties of this compound and its derivatives are opening up exciting translational research opportunities in various non-therapeutic fields, from environmental remediation to agriculture and materials science.
In the realm of bioremediation , PDC has shown potential in the degradation of environmental pollutants. One study reported the isolation of a Pseudomonas aeruginosa strain that produces PDC and exhibits enhanced biofilm-mediated degradation of crude oil. This suggests that PDC may play a role in interspecific cooperation between bacteria, which could be harnessed for bioremediation applications.
In agriculture , phenazines are well-known for their role as biocontrol agents against plant pathogens. While much of the focus has been on PCA, the development of engineered strains that overproduce PDC offers an alternative avenue for developing new and effective bio-pesticides. nih.gov The antibacterial properties of PDC could be exploited to protect crops from various diseases. nih.gov
The field of materials science represents a particularly promising area for the translational application of PDC. As previously mentioned, phenazine-1,6-dicarboxamides have been developed as redox-responsive molecular switches. This functionality could be leveraged to create a new generation of smart materials, sensors, and molecular machines. The ability of the phenazine core to mediate electron transfer also suggests potential applications in bioelectronics and energy storage devices.
The following table summarizes some of the key non-therapeutic translational opportunities for PDC:
| Field | Application | Mechanism/Potential |
| Bioremediation | Degradation of crude oil. | Enhances biofilm formation and microbial degradation of pollutants. |
| Agriculture | Bio-pesticide. | Antibacterial activity against plant pathogens. nih.gov |
| Materials Science | Molecular switches, smart materials. | Redox-responsive conformational changes in PDC derivatives. |
| Bioelectronics | Electron mediators. | The phenazine core can facilitate electron transfer in bioelectrochemical systems. nih.gov |
Q & A
Basic Research Questions
Q. What is the biosynthetic pathway of phenazine-1,6-dicarboxylic acid (PDC) in bacteria, and how does it differ between Pseudomonas and Streptomyces?
- Methodological Answer : PDC biosynthesis originates from the shikimate pathway, where chorismic acid is converted to 3-hydroxyanthranilic acid (3-HAA) via enzymes PhzE (analogous to anthranilate synthase) and PhzD. PhzF and PhzG then catalyze cyclization and decarboxylation to form PDC, a precursor for substituted phenazines . Key differences arise in bacterial lineages:
- Pseudomonas strains with phzA produce phenazine-1-carboxylic acid (PCA) as a primary intermediate, while Streptomyces and phzA-lacking Pseudomonas strains generate PDC instead .
- Genetic analysis (e.g., operon structure comparisons) shows that phzA absence correlates with PDC accumulation, suggesting evolutionary divergence in precursor utilization .
Q. What genetic determinants distinguish PDC-producing bacteria from PCA-producing strains?
- Methodological Answer : The presence or absence of phzA in the phz operon is critical:
- phzA in Pseudomonas facilitates PCA synthesis by linking two chorismate-derived units, while its absence in Streptomyces leads to PDC formation via alternative dimerization .
- Gene deletion studies (e.g., phzG knockout in Pseudomonas chlororaphis) reveal that PDC can still form spontaneously, indicating redundancy in decarboxylation steps .
Q. How can PDC be reliably detected and quantified in microbial cultures?
- Methodological Answer :
- LC-MS/MS : Quantify PDC using high-resolution mass spectrometry with reference standards (e.g., m/z 299.04 for PDC) and fragmentation pattern alignment .
- HPTLC : Validate PDC presence via retention factor (Rf) comparisons (e.g., Rf 0.21 for 2-hydroxyphenazine derivatives vs. Rf 0.61 for PCA) combined with UV/fluorescence detection .
- Artifact Prevention : Avoid methanol during extraction to exclude esterification artifacts, as demonstrated in Streptomyces sp. IFM 11204 studies .
Advanced Research Questions
Q. How can contradictory data on spontaneous PDC synthesis (e.g., PhzG-independent pathways) be reconciled?
- Methodological Answer :
- Gene Silencing/Deletion : Use CRISPR-Cas9 to disrupt phzG in Pseudomonas and monitor PDC yields via LC-MS. Evidence shows PDC forms even without PhzG, suggesting non-enzymatic decarboxylation or promiscuous enzyme activity .
- Comparative Genomics : Analyze phz operon architecture in Streptomyces kebangsaanensis to identify auxiliary genes (e.g., phzB, phzF) that compensate for phzG absence .
Q. What strategies optimize PDC yield in engineered bacterial strains?
- Methodological Answer :
- Pathway Engineering : Overexpress shikimate pathway genes (aroB, aroD, tktA) to increase chorismate flux, as shown in Pseudomonas chlororaphis .
- Regulatory Tweaks : Modulate quorum sensing via phzR/phzI overexpression or gacA/rsmE knockout to derepress the phz operon .
- Heterologous Systems : Introduce Streptomyces lphzG into Pseudomonas to bypass competing PCA pathways, achieving 2.5-fold PDC yield increases .
Q. What enzymatic mechanisms explain substrate promiscuity in PDC-modifying enzymes (e.g., prenyltransferases)?
- Methodological Answer :
- Structural Studies : Use X-ray crystallography to resolve active-site conformations of enzymes like Mpz9 (a dihydroxyphenazine oxidase) and Mpz10 (prenyltransferase). These enzymes accept both 1-hydroxyphenazine and 1,6-dihydroxyphenazine, driven by flexible substrate-binding pockets .
- In Vitro Assays : Test enzyme activity with synthetic analogs (e.g., 1,6-dicarboxy-phenazine derivatives) to map catalytic efficiency (kcat/Km) and identify key residues via site-directed mutagenesis .
Q. How does PDC contribute to microbial competition in ecological niches?
- Methodological Answer :
- Antibacterial Assays : Co-culture PDC-producing Streptomyces with phytopathogens (e.g., Fusarium) and quantify growth inhibition zones. PDC derivatives like lomofungin inhibit xanthine oxidase, disrupting competitor metabolism .
- Metabolite Tracing : Use <sup>13</sup>C-labeled chorismate to track PDC conversion into bioactive derivatives (e.g., izumiphenazines) in Streptomyces sp. IFM 11204 .
Q. What evidence supports horizontal gene transfer (HGT) of PDC biosynthetic genes?
- Methodological Answer :
- Phylogenomics : Compare phz operon synteny across Pseudomonas and Streptomyces. Absence of phzA in Streptomyces and conserved phzBCDEFG clusters suggest HGT followed by lineage-specific gene loss .
- Functional Complementation : Transfer phzE-phzG from Streptomyces into E. coli to test for PDC production, confirming operon autonomy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
